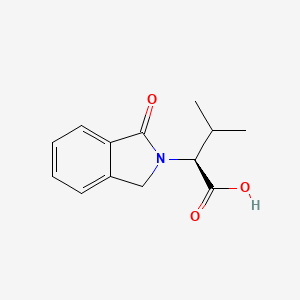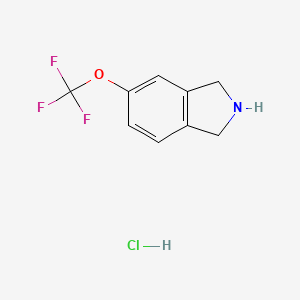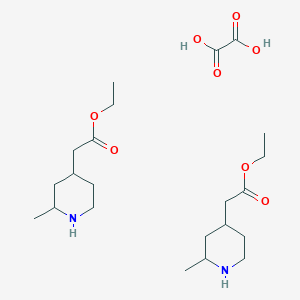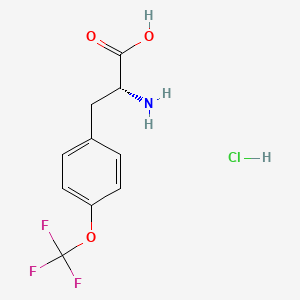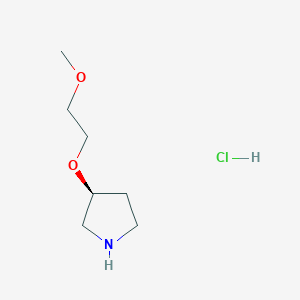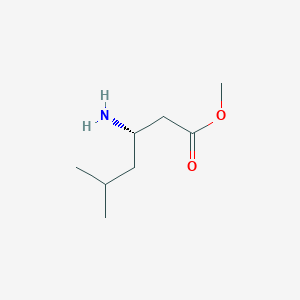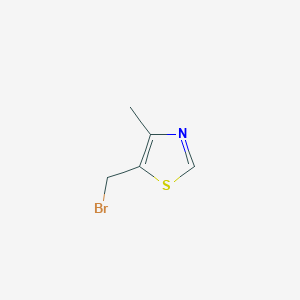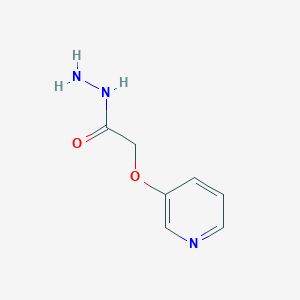![molecular formula C11H15ClN2O3S B3110990 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide CAS No. 181481-36-7](/img/structure/B3110990.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide
Vue d'ensemble
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide is a useful research compound. Its molecular formula is C11H15ClN2O3S and its molecular weight is 290.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water
Nitrogenous disinfection by-products (N-DBPs), including nitrosamines and haloacetonitriles, pose significant concerns due to their genotoxicity and cytotoxicity. The shift from chlorination to chloramination in water treatment to reduce trihalomethanes (THMs) can increase certain N-DBPs. Research suggests that water treatment processes like biofiltration are effective at removing N-DBP precursors such as amino acids and amines, indicating a complex relationship between water treatment methods and N-DBP formation (Bond et al., 2011).
Antioxidant Capacity Assays and Reaction Pathways
The ABTS/PP decolorization assay, widely used alongside DPPH assays, provides insights into the antioxidant capacity of compounds, including those of phenolic nature. This review elucidates the reaction pathways involved, highlighting the formation of coupling adducts with ABTS•+ and their oxidative degradation. The extent to which this coupling reaction contributes to total antioxidant capacity and the specificity of oxidation products requires further investigation (Ilyasov et al., 2020).
Biological Effects of Acetamide and Derivatives
A comprehensive review of acetamide and its derivatives, including N-methylacetamide and formamide, outlines their continued commercial importance and the biological consequences of exposure. This research emphasizes the need for updated information on the toxicology of these compounds, reflecting on their usage and biological responses (Kennedy, 2001).
Sulfonamide Drug Analogs and Biological Importance
Sulfonamide analogs, such as N-sulfonylamino azinones, have been extensively investigated for their biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. This review highlights the synthesis and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Elgemeie et al., 2019).
Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy
This review focuses on pretreatments of the skin to improve clinical outcomes of photodynamic therapy (PDT) using ALA/MAL. Techniques such as the use of keratolytics, penetration enhancers, and temperature elevation during ALA application are discussed for optimizing protoporphyrin IX content and enhancing PDT efficacy (Gerritsen et al., 2008).
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-9(15)14(2)8-7-13-18(16,17)11-5-3-10(12)4-6-11/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDYWMRQBXIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)


